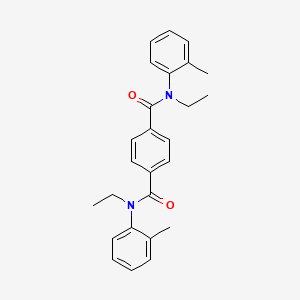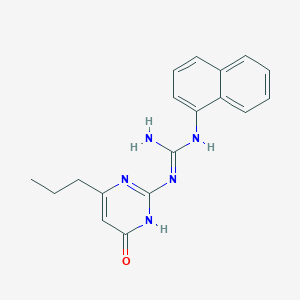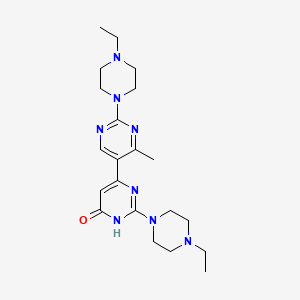![molecular formula C22H24N4O2 B6053599 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6053599.png)
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide, also known as DPA-714, is a novel ligand for the translocator protein 18 kDa (TSPO). This compound has gained significant attention in the field of medicinal chemistry due to its potential applications in various research areas. In
作用机制
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide binds to TSPO, which is a transmembrane protein located on the outer mitochondrial membrane. TSPO is involved in the regulation of various cellular functions, including mitochondrial respiration, cholesterol transport, and apoptosis. The binding of this compound to TSPO leads to the modulation of these functions, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological and biochemical processes, including mitochondrial respiration, apoptosis, and inflammation. In addition, this compound has been shown to have neuroprotective effects, as it can prevent the loss of dopaminergic neurons in animal models of Parkinson's disease. This compound has also been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines in animal models of rheumatoid arthritis.
实验室实验的优点和局限性
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide has several advantages for lab experiments, including its high purity, stability, and specificity for TSPO. However, there are also some limitations to using this compound, including its high cost and limited availability. In addition, this compound has a short half-life, which can make it challenging to use in in vivo experiments.
未来方向
There are several future directions for the use of 1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide in scientific research. One area of interest is the development of TSPO-targeted therapies for the treatment of neurodegenerative diseases and cancer. Another area of interest is the development of new radiotracers for imaging of TSPO in the brain, which could lead to improved diagnosis and treatment of neurological disorders. Additionally, the use of this compound as a biomarker for the diagnosis and monitoring of inflammatory diseases is an area of active research. Overall, the potential applications of this compound in scientific research are vast, and further studies are needed to fully understand its therapeutic potential.
合成方法
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide is synthesized by the reaction of 3-(diphenylmethyl)-1,2,4-oxadiazol-5-amine with 3-chloro-N-(3-chloro-4-fluorophenyl)-2-hydroxy-6-methylbenzamide in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high purity.
科学研究应用
1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide has shown potential applications in various research areas, including neuroscience, cancer research, and inflammation. In neuroscience, this compound is used as a radiotracer for imaging of TSPO in the brain, which is an important target for the diagnosis and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound is used as a tool for the development of TSPO-targeted therapies for the treatment of various types of cancer. Inflammation is another area where this compound has shown potential, as it can be used as a biomarker for the diagnosis and monitoring of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
1-[(3-benzhydryl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c23-21(27)18-12-7-13-26(14-18)15-19-24-22(25-28-19)20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18,20H,7,12-15H2,(H2,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDLEXGWWZYMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(5-ethyl-2-pyridinyl)methyl]-2-(3-fluorophenyl)-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B6053521.png)

![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-(2,2,2-trifluoroethyl)-2-pyridinamine](/img/structure/B6053524.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B6053534.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6053538.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6053539.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B6053547.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B6053558.png)



![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B6053609.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]azepane](/img/structure/B6053610.png)

